

# The Dimsyl Anion: A Comprehensive Technical Guide to its Nucleophilic Character

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## Compound of Interest

Compound Name: *Dimsyl sodium*

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## Introduction

The methylsulfinyl carbanion, commonly known as the dimsyl anion, is a powerful and versatile reagent in organic synthesis.<sup>[1][2]</sup> Derived from the deprotonation of dimethyl sulfoxide (DMSO), this species exhibits a pronounced nucleophilic character, making it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds.<sup>[1][2]</sup> This in-depth technical guide provides a comprehensive overview of the nucleophilic properties of the dimsyl anion, including its preparation, reactivity, and applications in key organic transformations. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for its generation and use are provided.

## Physicochemical Properties

The dimsyl anion's high reactivity stems from its basicity and the localization of a negative charge on the carbon atom.

Table 1: Physicochemical Properties of the Dimsyl Anion

Property	Value	Reference
pKa of conjugate acid (DMSO)	35	[3]
Structure	$\text{CH}_3\text{S}(\text{O})\text{CH}_2^-$	N/A
Counterion (typical)	$\text{Na}^+$ , $\text{K}^+$ , $\text{Li}^+$	[1]
Solvent of choice	DMSO	[1]

## Nucleophilic Reactivity and Applications

The dimsyl anion is a potent nucleophile that reacts with a wide range of electrophiles. Its utility is demonstrated in numerous synthetic applications, from simple alkylations to complex, multi-step reaction cascades.

## Alkylation and Epoxidation Reactions

The dimsyl anion readily participates in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.[1] It also reacts with epoxides, leading to ring-opening and the formation of  $\beta$ -hydroxy sulfoxides.[2]

## Additions to Carbonyls and Unsaturated Systems

As a strong carbon nucleophile, the dimsyl anion adds to aldehydes and ketones, yielding  $\beta$ -hydroxy sulfoxides.[2] This reactivity is central to the renowned Corey-Chaykovsky reaction, where a sulfur ylide, often generated in situ using the dimsyl anion, converts carbonyl compounds into epoxides.[4][5] The anion also adds to  $\alpha,\beta$ -unsaturated carbonyl compounds, typically via a 1,4-conjugate addition mechanism.[4]

## Formation of Electron-Donor-Acceptor (EDA) Complexes

Recent research has highlighted the ability of the dimsyl anion to form electron-donor-acceptor (EDA) complexes with aryl halides.[6][7][8] Upon photoirradiation, these complexes can facilitate single-electron transfer (SET) processes, leading to the generation of aryl radicals and enabling novel cross-coupling reactions in the absence of transition metal catalysts.[6][7][8]

## Quantitative Analysis of Nucleophilicity

While a comprehensive kinetic database for the dimsyl anion's nucleophilicity is not fully established, its high reactivity is well-documented through various studies. DFT calculations and experimental results indicate that the dimsyl anion is a superior electron donor compared to other anions like acetophenone enolate and tert-butoxide.[9]

Table 2: Comparative Reactivity and Yields in Dimsyl Anion Reactions

Electrophile	Reaction Type	Product	Yield (%)	Conditions	Reference
1-Fluoro-2,4-dinitrobenzene	Nucleophilic Aromatic Substitution	2,4-Dinitrophenyl methyl sulfoxide	-	DMSO, rt	[10]
Aryl Halides (e.g., 4-iodoanisole)	Photo-induced Cross-Coupling (via EDA complex)	Unsymmetrical Chalcogenides	Good to Excellent	DMSO, KOtBu, visible light, rt	[6][7]
$\gamma$ -Silyloxy- $\alpha,\beta$ -unsaturated aryl ketones	Corey-Chaykovsky Cyclopropanation	Cyclopropane derivatives	88-97	DMF, -30 °C	[11]
Benzophenone	Addition to Carbonyl	2-Methanesulfonyl-1,1-diphenylethanol	High	DMSO	[2]
Styrene	Addition to Alkene	Methyl 3-phenylpropyl sulfoxide	-	DMSO	[2]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

## Experimental Protocols

### Protocol 1: Generation of Dimsyl Sodium (NaH method)

This protocol describes the in situ generation of **dimsyl sodium** using sodium hydride, a common and effective method.

Materials:

- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Dry, inert atmosphere (Nitrogen or Argon)
- Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet.

Procedure:

- Under a positive pressure of inert gas, charge the flask with sodium hydride (1.0 eq).
- Wash the sodium hydride with dry hexanes (3 x) to remove the mineral oil. Carefully decant the hexanes after each wash.
- Dry the sodium hydride under a stream of inert gas.
- Add anhydrous DMSO via syringe.
- Heat the mixture to 70-75 °C with stirring. Hydrogen gas evolution will be observed.
- Maintain the temperature until the gas evolution ceases (typically 45-60 minutes).
- The resulting greenish-grey solution of **dimsyl sodium** is ready for use.

## Protocol 2: The Corey-Chaykovsky Reaction for Epoxidation

This protocol outlines the use of the dimsyl anion to generate dimethylsulfonium methylide for the epoxidation of a ketone.

Materials:

- Trimethylsulfonium iodide
- **Dimsyl sodium** solution in DMSO (prepared as in Protocol 1)
- Ketone (e.g., cyclohexanone)
- Anhydrous Tetrahydrofuran (THF)
- Inert atmosphere

Procedure:

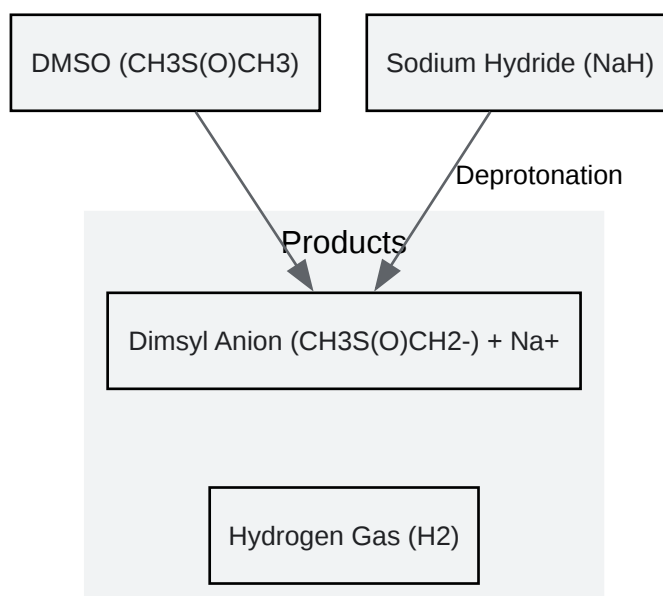
- In a separate flask under an inert atmosphere, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the freshly prepared **dimsyl sodium** solution (1.0 eq) to the trimethylsulfonium iodide solution with vigorous stirring. The sulfur ylide is formed in situ.
- After stirring for 10 minutes, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
- Purify the product by column chromatography.

## Visualizing Reaction Pathways and Workflows

To further elucidate the role of the dimsyl anion, the following diagrams, generated using the DOT language, illustrate key processes.

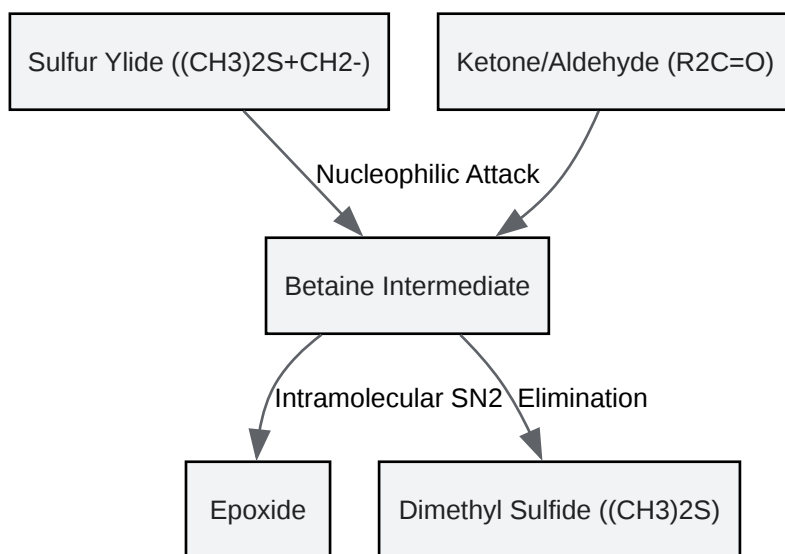
### Generation of the Dimsyl Anion



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Caption: Formation of the dimsyl anion from DMSO and NaH.

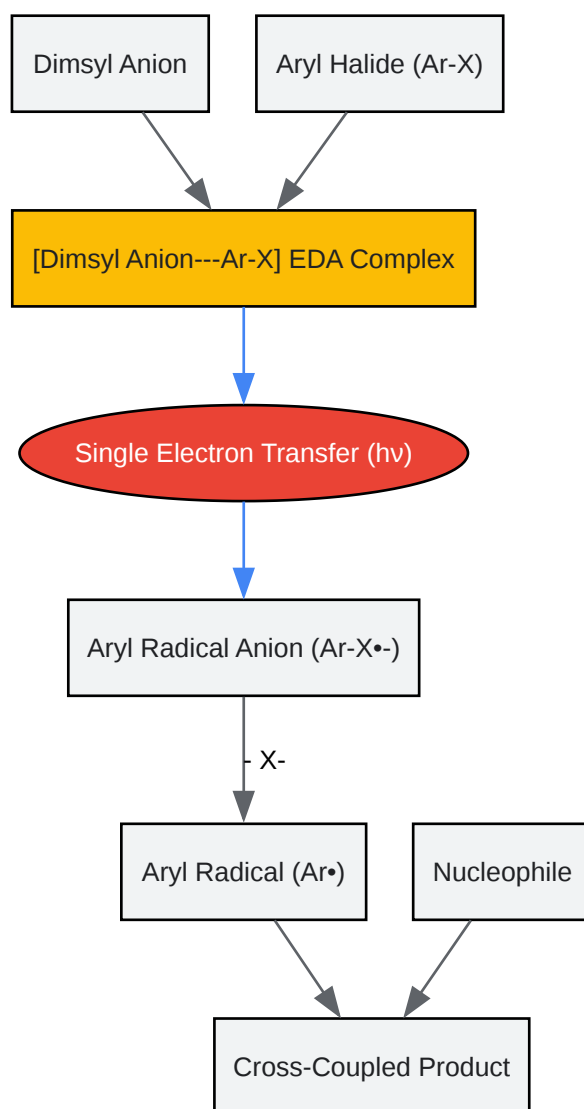
## The Corey-Chaykovsky Reaction Mechanism



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Caption: Key steps in the Corey-Chaykovsky epoxidation.

## EDA Complex Formation and Subsequent Reaction



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